molecular formula C6H10N2O6 B14317397 2-(2,2-Dinitropropyl)-1,3-dioxolane CAS No. 106334-28-5

2-(2,2-Dinitropropyl)-1,3-dioxolane

Cat. No.: B14317397
CAS No.: 106334-28-5
M. Wt: 206.15 g/mol
InChI Key: GKMOLYWAJASNBK-UHFFFAOYSA-N
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Description

2-(2,2-Dinitropropyl)-1,3-dioxolane is a chemical compound known for its energetic properties. It is often used in the field of energetic materials, particularly in the formulation of plastic-bonded explosives and propellants. The compound’s structure includes a dioxolane ring with a 2,2-dinitropropyl group attached, which contributes to its high energy content and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dinitropropyl)-1,3-dioxolane typically involves the reaction of 2,2-dinitropropanol with a suitable dioxolane precursor under acidic conditions. The reaction is carried out at low temperatures to prevent decomposition of the sensitive nitro groups. Commonly, an acid catalyst such as sulfuric acid or a Lewis acid is used to facilitate the reaction. The reaction mixture is then quenched with water and neutralized with an aqueous hydroxide solution to isolate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety during production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dinitropropyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products include dinitro derivatives with higher oxidation states.

    Reduction: Amino derivatives are formed.

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dinitropropyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dinitropropyl)-1,3-dioxolane involves the release of energy through the decomposition of its nitro groups. The compound undergoes thermal decomposition, leading to the formation of gaseous products and the release of a significant amount of energy. This process is autocatalytic in nature, meaning that the decomposition products can further catalyze the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2-dinitropropyl) acetal
  • Bis(2,2-dinitropropyl) formal
  • 2,2-Dinitropropyl acrylate

Uniqueness

2-(2,2-Dinitropropyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which provides additional stability compared to other similar compounds. This stability makes it a valuable component in the formulation of energetic materials, offering a balance between energy content and safety .

Properties

CAS No.

106334-28-5

Molecular Formula

C6H10N2O6

Molecular Weight

206.15 g/mol

IUPAC Name

2-(2,2-dinitropropyl)-1,3-dioxolane

InChI

InChI=1S/C6H10N2O6/c1-6(7(9)10,8(11)12)4-5-13-2-3-14-5/h5H,2-4H2,1H3

InChI Key

GKMOLYWAJASNBK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1OCCO1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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